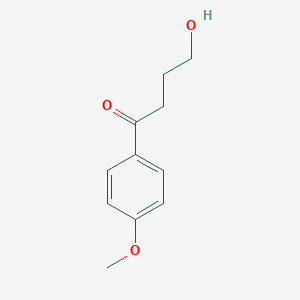
4-Hydroxy-1-(4-methoxyphenyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-1-(4-methoxyphenyl)butan-1-one is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Chemistry
Antioxidant Properties
Zingerone exhibits significant antioxidant activity, which has been linked to its ability to scavenge free radicals and reduce oxidative stress. Research indicates that it can protect neuronal cells from oxidative damage, making it a candidate for neuroprotective therapies .
Anti-Cancer Activity
Zingerone has shown promise in cancer research, particularly for its antiproliferative effects against various cancer cell lines. In studies involving MCF-7 breast cancer cells, zingerone demonstrated the ability to induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell division . Its potential as a microtubule-targeting agent positions it as a valuable compound in the development of new anticancer drugs.
Pharmacological Applications
Anti-Inflammatory Effects
The compound has been studied for its anti-inflammatory properties. It has shown efficacy in reducing inflammation in models of arthritis and other inflammatory diseases. Zingerone's mechanism involves the inhibition of pro-inflammatory cytokines and pathways, suggesting its utility in treating chronic inflammatory conditions .
Neuroprotective Effects
Research indicates that zingerone can prevent dopaminergic neuron degeneration in models of Parkinson's disease. It enhances superoxide dismutase activity and reduces neuroinflammation, contributing to its neuroprotective profile . This makes zingerone a candidate for further investigation in neurodegenerative disease therapies.
Environmental Applications
Bioremediation Potential
Zingerone's chemical properties have been explored for their applications in bioremediation processes. Its ability to interact with various pollutants suggests that it could be used to enhance the degradation of toxic compounds in the environment .
Formulation and Synthesis
Pharmaceutical Formulations
The compound is being investigated for inclusion in pharmaceutical formulations aimed at treating various ailments due to its favorable safety profile and therapeutic effects. Its incorporation into drug delivery systems could enhance the bioavailability of therapeutic agents .
Case Studies and Research Findings
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
4-hydroxy-1-(4-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H14O3/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7,12H,2-3,8H2,1H3 |
InChI 键 |
IHZQBSYOLPWVIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CCCO |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















